1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl group, and pyridine moieties. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The chlorophenyl and pyridine groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The chlorophenyl and pyridine groups may interact with biological membranes, influencing cell signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(3-methylpyridin-2-yl)urea: Shares the chlorophenyl and pyridine groups but lacks the triazole ring.
1-(2-chlorophenyl)-3-(pyridin-4-yl)urea: Similar structure but with a urea moiety instead of a triazole ring.
Uniqueness
1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-16-5-1-2-6-17(16)27-19(15-7-10-22-11-8-15)18(25-26-27)20(28)24-13-14-4-3-9-23-12-14/h1-12H,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATPQEYLJPCKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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